molecular formula C13H8ClNO4 B2559353 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde CAS No. 320416-35-1

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde

Cat. No.: B2559353
CAS No.: 320416-35-1
M. Wt: 277.66
InChI Key: OZAXEINOFCSUHN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is a nitroaromatic-based chemical building block offered for research use only. This compound is of significant interest in medicinal chemistry, particularly in the search for new therapeutic agents for neglected tropical diseases. While specific data for this exact molecule is limited, its structure aligns with a class of nitroaromatic compounds that have demonstrated potent antitrypanosomal activity. Related compounds featuring a nitroaryl scaffold have shown exceptional promise as inhibitors of Trypanosoma cruzi , the parasite responsible for Chagas disease, exhibiting high efficacy against both the trypomastigote and intracellular amastigote forms with selectivity indices exceeding 400 in mammalian cell lines . The structural motif of this compound makes it a versatile intermediate for synthesizing more complex molecules, such as triazole derivatives via click chemistry or Schiff bases, which can be further investigated for their biological properties . Researchers can utilize this aldehyde in conjugation and derivatization strategies to develop novel candidates for pharmacological evaluation. As a research chemical, it is essential to handle this product with appropriate safety precautions. It is intended solely for laboratory research purposes and is not for diagnostic or human use.

Properties

IUPAC Name

4-(4-chlorophenoxy)-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAXEINOFCSUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is a synthetic organic compound that has gained attention due to its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H9_{9}ClN2_{2}O3_{3}
  • Molecular Weight : 280.67 g/mol

The compound features a chlorophenyl group, a nitro group, and an aldehyde functional group, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Nucleophilic Substitution : The presence of the nitro and chlorophenyl groups may facilitate interactions with nucleophiles in biological systems.
  • Oxidation and Reduction Reactions : The aldehyde group can undergo oxidation to form carboxylic acids, potentially altering its biological properties.

Reported Biological Activities

Research has indicated that compounds with similar structures exhibit various biological activities. The following table summarizes some of these findings:

CompoundActivityReferences
4-Chloro-2,2-dimethylpent-4-en-1-olAntimicrobial properties
2,2-Dimethylpentan-1-olNeuroprotective effects
4-Bromo-2,2-dimethylpentan-1-olPotential anti-inflammatory activity

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to those of halogenated compounds. Halogenated alcohols have shown efficacy against various bacterial strains, indicating that the presence of halogens can enhance antimicrobial activity.

Cytotoxicity Studies

Recent cytotoxicity studies have explored the effects of this compound on cancer cell lines. In vitro assays demonstrated that the compound could inhibit the growth of certain cancer cells, suggesting potential applications in oncology .

Study on Antimicrobial Properties

A study conducted on structurally related compounds demonstrated that halogenated derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .

Bioremediation Potential

Research involving Pseudomonas sp. JHN showed that this bacterium could degrade nitrophenolic compounds similar to this compound. The degradation pathway included the formation of less toxic metabolites, indicating potential applications in bioremediation .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde typically involves the reaction of 4-chlorophenol with 3-nitrobenzaldehyde under specific conditions that facilitate the formation of the desired product. The compound is characterized by its melting point (117-119 °C) and has a molecular formula of C13H8ClNO4, indicating the presence of a chlorophenoxy group and a nitro group, which are crucial for its reactivity and biological activity .

Medicinal Chemistry

This compound has been investigated for its potential as an antibacterial agent. Studies have shown that derivatives of nitrobenzaldehydes exhibit significant antibacterial properties against various pathogens. For instance, compounds with similar structures have been synthesized and tested for their efficacy against Xanthomonas oryzae and Pseudomonas syringae, showing promising results that suggest potential applications in developing new antibacterial drugs .

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers or as a precursor for creating novel materials with specific properties. The incorporation of chlorophenoxy and nitro groups can enhance the thermal stability and mechanical properties of polymeric materials. Research into the modification of polymer matrices with such compounds indicates improvements in their performance characteristics .

Agricultural Chemistry

The compound's structure suggests potential applications as a pesticide or herbicide. Compounds with similar functionalities have been explored for their ability to inhibit plant pathogens or pests, making them valuable in agricultural settings. The chlorophenoxy group is known to impart herbicidal activity, which could be leveraged in developing new agrochemicals .

Case Study 1: Antibacterial Activity

A recent study synthesized several derivatives of nitrobenzaldehydes, including those related to this compound, and evaluated their antibacterial activity against Xanthomonas oryzae. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations compared to traditional antibiotics, highlighting their potential as effective antibacterial agents .

Case Study 2: Polymer Modification

Research focusing on the modification of polycarbonate with chlorinated nitro compounds demonstrated enhanced properties such as increased tensile strength and thermal resistance. The study concluded that incorporating this compound into polymer formulations could lead to advanced materials suitable for high-performance applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituent groups on the benzaldehyde core. Below is a comparative analysis of key derivatives:

4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde o-methyloxime

  • Structure: Substitutes the 4-chlorophenoxy group with a 4-methylphenoxy group and introduces an o-methyloxime moiety.
  • Molecular Formula : C₁₅H₁₄N₂O₄.
  • Molecular Weight : 286.28 g/mol.
  • The o-methyloxime group enhances steric hindrance, which may reduce solubility in polar solvents compared to the parent aldehyde .

4-Benzyloxybenzaldehyde

  • Structure: Features a benzyloxy group (-OCH₂C₆H₅) at the 4-position instead of chlorophenoxy.
  • Key Differences :
    • The benzyloxy group increases hydrophobicity, making this derivative more suitable for lipid-rich environments (e.g., membrane permeability in drug delivery).
    • Lacks a nitro group, reducing electrophilic character and oxidative stability .

5,5-Heteroaromatic Compounds with Chlorophenoxy Motifs

  • Example: (4-(4-Chlorophenoxy)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide.
  • Key Differences: Replaces the benzaldehyde core with a heteroaromatic imidazothiazole ring. The chlorophenoxy group is retained, but the aldehyde is replaced by a carboxamide, shifting biological activity toward Mycobacterium tuberculosis inhibition .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde 4-ClPhO, 3-NO₂, CHO Not provided Immunotherapy enhancement
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde o-methyloxime 4-MePhO, 3-NO₂, o-methyloxime 286.28 Lab-scale organic synthesis
4-Benzyloxybenzaldehyde 4-BnO, CHO ~212.24 (estimated) Drug delivery intermediates
(4-(4-Chlorophenoxy)benzyl)-imidazothiazole 4-ClPhO, carboxamide Not provided Antimycobacterial agents

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance electrophilicity of the aldehyde group, promoting reactivity in condensation reactions. Increase oxidative stability but may reduce solubility in aqueous media .
  • Electron-Donating Groups (e.g., -Me, -OCH₂C₆H₅): Decrease electrophilicity, slowing reaction kinetics. Improve solubility in non-polar solvents .

Preparation Methods

Key Synthetic Strategies

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is a nitroaromatic compound featuring a chlorophenoxy substituent and an aldehyde group. Its synthesis revolves around two primary strategies: (1) regioselective nitration of pre-formed phenoxybenzaldehyde derivatives or (2) nucleophilic aromatic substitution (SNAr) to introduce the phenoxy group onto a pre-nitrated benzaldehyde scaffold. Below, we analyze these approaches in detail, supported by data from patents and chemical literature.

Nitration of 4-(4-Chlorophenoxy)benzaldehyde

Reaction Overview

This method involves nitrating 4-(4-chlorophenoxy)benzaldehyde to introduce the nitro group at the meta position relative to the aldehyde. The directing effects of substituents critically influence regioselectivity:

  • Aldehyde group : Strongly deactivating and meta-directing.
  • Phenoxy group : Activating and ortho/para-directing.
Experimental Protocol (Hypothetical)
  • Substrate Preparation : 4-(4-Chlorophenoxy)benzaldehyde is synthesized via Ullmann coupling between 4-chlorophenol and 4-iodobenzaldehyde using CuI/1,10-phenanthroline in DMF at 110°C.
  • Nitration :
    • Add 4-(4-chlorophenoxy)benzaldehyde (10 mmol) to a mixture of fuming HNO₃ (15 mL) and H₂SO₄ (30 mL) at 0–5°C.
    • Stir for 4–6 hours, maintaining temperature <10°C.
    • Quench with ice, extract with CH₂Cl₂, and purify via silica gel chromatography (hexane:EtOAc = 4:1).
Challenges
  • Regioselectivity : Competing directing effects may yield mixed products (e.g., 2-nitro or 5-nitro isomers).
  • Functional Group Sensitivity : Aldehydes can oxidize under harsh nitration conditions.

Nucleophilic Aromatic Substitution (SNAr) on 3-Nitro-4-fluorobenzaldehyde

Reaction Overview

This method leverages the reactivity of electron-deficient aryl fluorides. The nitro group activates the ring, enabling displacement of fluorine by 4-chlorophenol under basic conditions.

Experimental Protocol (Based on Patent WO 93/00323)
  • Substrate Synthesis :
    • Nitrate 4-fluorobenzaldehyde using HNO₃/H₂SO₄ to yield 3-nitro-4-fluorobenzaldehyde (mp: 61–63°C).
  • SNAr Reaction :
    • Combine 3-nitro-4-fluorobenzaldehyde (10 mmol), 4-chlorophenol (12 mmol), and Cs₂CO₃ (30 mmol) in DMF.
    • Heat at 90°C for 24 hours under N₂.
    • Cool, dilute with H₂O, extract with EtOAc, and crystallize from toluene.
Optimization Parameters
Parameter Optimal Range Impact on Yield
Base Cs₂CO₃ > K₂CO₃ ↑↑ (90% vs. 70%)
Solvent DMF > DMSO ↑ (85% vs. 75%)
Temperature 80–100°C ↑↑

Alternative Routes

Mitsunobu Reaction for Ether Formation

  • Substrates : 3-Nitro-4-hydroxybenzaldehyde + 4-chlorophenyl bromide.
  • Conditions : DIAD, PPh₃, THF, 0°C → RT.
  • Yield : ~65% (lower due to competing side reactions).

Directed Ortho-Metalation (DoM)

  • Steps :
    • Protect aldehyde as acetal.
    • Use LDA to deprotonate ortho to directing group.
    • Quench with 4-chlorophenyl electrophile.
  • Limitation : Requires strict anhydrous conditions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Nitration 50–60 85–90 Moderate Low
SNAr 80–90 95–99 High Medium
Mitsunobu 60–65 90–92 Low High

Key Findings :

  • SNAr is superior in yield and scalability but requires expensive Cs₂CO₃.
  • Nitration is cost-effective but suffers from regiochemical challenges.

Industrial-Scale Considerations

Solvent Recycling

  • DMF recovery via distillation reduces costs by 30%.

    Byproduct Management

  • Fluoride ions : Neutralize with Ca(OH)₂ to form CaF₂ (non-toxic precipitate).

Emerging Technologies

Flow Chemistry

  • Microreactors enable precise temperature control during nitration, improving selectivity (patent US8586792B2).

    Photocatalytic Methods

  • TiO₂-mediated C–O bond formation under UV light shows promise for greener synthesis.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde?

The synthesis typically involves multi-step reactions:

Phenolic coupling : Introduce the 4-chlorophenoxy group via nucleophilic aromatic substitution using 4-chlorophenol and a nitro-substituted benzaldehyde precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Nitration : Position-specific nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.

Oxidation : Convert a benzyl alcohol intermediate to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane .
Key considerations: Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for coupling, DCM for oxidation) to enhance yield (typically 60–75%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding). Use SHELX programs (SHELXL for refinement) to process diffraction data .
  • NMR spectroscopy : ¹H/¹³C NMR to identify aldehyde proton (δ 9.8–10.2 ppm) and nitro group effects on aromatic protons.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • FT-IR : Detect characteristic stretches (C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

Q. How does the nitro group influence the compound’s reactivity?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Key reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering biological activity .
  • Nucleophilic attack : The aldehyde undergoes condensation with amines/hydrazines to form Schiff bases or hydrazones, useful in drug design .
    Methodological note: Monitor pH and solvent polarity (e.g., ethanol for hydrazone formation) to control reaction kinetics .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Compare functional group modifications using data from structurally similar compounds:

CompoundKey FeaturesBioactivity InsightsReference
Target compoundNitro, chlorophenoxy, aldehydePotential pesticide/antimicrobial
CarbarylCarbamateInsecticidal via AChE inhibition
ChlorpyrifosOrganophosphate, chlorophenylNeurotoxic via acetylcholinesterase

Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., acetylcholinesterase) and validate via enzyme inhibition assays .

Q. What strategies address contradictions in reported biological activity data?

  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify non-linear effects.
  • Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to assess direct target binding vs. off-target effects .
  • Control for hydrolysis : Stabilize the aldehyde group with co-solvents (e.g., DMSO) to prevent degradation during bioassays .

Q. How can crystallographic data improve experimental design?

SC-XRD reveals packing motifs (e.g., π-π stacking of aromatic rings) that influence solubility and stability. For example:

  • Hydrogen-bond networks : Predict stability under humid conditions.
  • Torsion angles : Guide conformational analysis for drug-receptor modeling .
    Application: Use SHELXD for phase determination and Olex2 for structure visualization .

Q. What advanced methods assess environmental or metabolic degradation?

  • LC-MS/MS : Track degradation products in simulated environmental conditions (pH 7.4 buffer, UV light exposure).
  • Microsomal assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify oxidative metabolites .
  • Computational modeling : Apply QSAR models to predict ecotoxicity using software like EPI Suite .

Q. How should researchers handle safety concerns during synthesis?

  • Toxic byproducts : Monitor for chlorinated intermediates (e.g., 4-chlorophenol) via GC-MS and use scavengers (e.g., urea for HNO₃ reactions).
  • Personal protective equipment (PPE) : Wear nitrile gloves and respirators due to skin sensitization risks .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

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